9a,11a,12a,12b-d4 Cortisol 21-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9a,11a,12a,12b-d4 Cortisol 21-Acetate is a deuterated form of cortisol, a glucocorticoid hormone. This compound is structurally similar to cortisol but contains deuterium atoms at specific positions, making it useful in various scientific research applications. Cortisol itself is involved in the metabolism of fats, proteins, and carbohydrates, and plays a significant role in the body’s response to stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9a,11a,12a,12b-d4 Cortisol 21-Acetate involves the incorporation of deuterium atoms into the cortisol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
9a,11a,12a,12b-d4 Cortisol 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketone derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
9a,11a,12a,12b-d4 Cortisol 21-Acetate is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and chromatography.
Biology: Studied for its role in metabolic pathways and stress response.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool for adrenal function disorders.
Industry: Utilized in the development of pharmaceuticals and as a quality control standard .
Mechanism of Action
The mechanism of action of 9a,11a,12a,12b-d4 Cortisol 21-Acetate involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, it influences the transcription of specific genes involved in metabolic processes and immune response. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
Cortisol: The non-deuterated form of the compound.
Cortisone Acetate: Another glucocorticoid with similar therapeutic applications.
Hydrocortisone: A commonly used corticosteroid for inflammation and immune suppression
Uniqueness
9a,11a,12a,12b-d4 Cortisol 21-Acetate is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .
Properties
Molecular Formula |
C23H32O6 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[2-oxo-2-[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1/i11D2,18D,20D |
InChI Key |
ALEXXDVDDISNDU-LPXHYCATSA-N |
Isomeric SMILES |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.